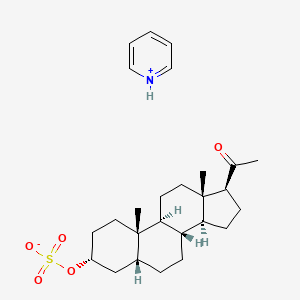

Pregnanolone Sulfate Pyridinium Salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pregnanolone Sulfate Pyridinium Salt is a compound with the molecular formula C26H39NO5S . It is a steroid metabolite of the steroidogenesis precursor, pregnenolone, with similar functional properties, including immunosuppression . It has been used as a sigma-1 receptor (σ1R) agonist .

Molecular Structure Analysis

The molecular weight of Pregnanolone Sulfate Pyridinium Salt is 477.7 g/mol . The IUPAC name is [(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium .Chemical Reactions Analysis

Pregnanolone sulfate and pregnanolone potentiate glutamate release downstream of presynaptic Ca2+ influx, resembling the action of a phorbol ester PDBu . PDBu partially occludes the effect of pregnanolone, but not of pregnanolone sulfate .Physical And Chemical Properties Analysis

The physical and chemical properties of Pregnanolone Sulfate Pyridinium Salt include a molecular weight of 477.7 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass is 477.25489452 g/mol, and the monoisotopic mass is also 477.25489452 g/mol .Applications De Recherche Scientifique

Neurosteroid Modulation

Pregnanolone sulfate is a neurosteroid that modulates various ion channels, transporters, and enzymes. It has been shown to influence the activity of GABA_A receptors, which are crucial for maintaining the balance of neuronal activity in the brain .

Alzheimer’s Disease Research

The compound has been implicated in Alzheimer’s disease research due to its potential neuroprotective role. High levels of key proteins involved in the formation of plaques and neurofibrillary tangles correlate with decreased levels of pregnanolone sulfate, suggesting it may protect against these pathological features of Alzheimer’s disease .

Steroid Synthesis Pathways

Pregnanolone sulfate is not just a metabolite; it’s also a starting point for subsequent steroid synthesis pathways. This makes it a significant compound in the study of steroidogenesis and related metabolic processes .

Ion Channel Ligand

Recent findings have upgraded pregnanolone sulfate from a modulator of ion channels to an activating ion channel ligand. This discovery opens new avenues for research into the non-genomic effects of steroids and their fast, membrane-delimited actions .

Pyridinium Salt Applications

As a pyridinium salt, this compound is part of a class of structures that have been used in a wide range of research topics. Pyridinium salts have applications in materials science, biological issues related to gene delivery, and as ionic liquids, ylides, and inhibitors for various diseases .

NMDA Receptor Modulation

Pregnanolone sulfate has been identified as a positive allosteric modulator of NMDA receptors. It can augment NMDAR function, which is essential for synaptic plasticity, learning, and memory. This makes it a valuable compound for neurological research .

Orientations Futures

Neurosteroids like pregnanolone and pregnanolone sulfate have multiple promising clinical applications . They may contribute to the therapeutic potential in the treatment of disorders of the glutamate system . There is also considerable interest in drugs that enhance NMDAR function and could compensate for receptor hypofunction associated with certain neuropsychiatric disorders .

Propriétés

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate;pyridin-1-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16+,17-,18+,19+,20+,21-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRONXFCVCNETJP-GEVXNLERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C.C1=CC=[NH+]C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregnanolone Sulfate Pyridinium Salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-alanine](/img/no-structure.png)

![5-[4-(Methylsulfanyl)phenyl]-2-pyridinamine](/img/structure/B1145926.png)

![S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1145931.png)